molecular formula C18H13F3N2OS B3015760 N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(trifluoromethyl)benzamide CAS No. 1706220-49-6

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(trifluoromethyl)benzamide

Cat. No.: B3015760
CAS No.: 1706220-49-6
M. Wt: 362.37
InChI Key: XCSPOTSWWJAAOI-UHFFFAOYSA-N
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Description

N-[2-(2-Methyl-1,3-thiazol-4-yl)phenyl]-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a 2-methylthiazole moiety linked to a phenyl ring and a trifluoromethyl-substituted benzamide group. This compound is structurally tailored to leverage the electron-withdrawing effects of the trifluoromethyl group and the heterocyclic thiazole ring, which are critical for modulating biological activity, solubility, and metabolic stability.

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2OS/c1-11-22-16(10-25-11)13-7-3-5-9-15(13)23-17(24)12-6-2-4-8-14(12)18(19,20)21/h2-10H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSPOTSWWJAAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the phenyl and trifluoromethyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds:

N-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)-2-(trifluoromethyl)benzamide (CAS 2034474-27-4) Structural Difference: The thiazole ring bears a 2-fluorophenyl substituent instead of 2-methyl. Molecular Weight: 442.4 g/mol .

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Structural Difference : A methoxy-isopropyl group replaces the thiazole-phenyl moiety.
  • Impact : The absence of a heterocycle reduces steric hindrance, making flutolanil a potent fungicide with systemic action. The trifluoromethyl group retains lipophilicity, aiding membrane penetration .

Compound 9c ()

  • Structure : Features a 4-bromophenyl-substituted thiazole and triazole-acetamide backbone.
  • Impact : The bromine atom increases molecular weight (MW ≈ 500 g/mol) and may enhance halogen bonding with biological targets, as suggested by docking studies .

Table 1: Structural and Electronic Comparison

Compound Thiazole Substituent Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 2-Methyl Trifluoromethyl benzamide ~420 (estimated) Moderate lipophilicity
CAS 2034474-27-4 2-Fluorophenyl Trifluoromethyl benzamide 442.4 Enhanced electronic withdrawal
Flutolanil None (methoxy) Trifluoromethyl benzamide 323.3 High pesticidal activity
Compound 9c 4-Bromophenyl Triazole-acetamide ~500 Halogen bonding potential

Comparison with Compound 9c ():

  • Synthesis : 9c was synthesized via click chemistry (CuI catalysis), yielding 50–70% purity. The target compound may require analogous catalytic conditions .
  • Tautomerism : Unlike triazole-thione tautomers in , the target compound’s thiazole ring is less likely to exhibit tautomeric shifts, favoring stability .

Limitations and Data Gaps

  • Physical Properties : Melting points, solubility, and stability data for the target compound are unavailable, limiting direct comparison with analogs like CAS 2034474-27-4 .
  • Biological Assays: No IC50 or in vivo data are provided, necessitating extrapolation from structurally related compounds.

Biological Activity

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : N-methyl-1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine
  • Molecular Formula : C12H11F3N2S
  • Molecular Weight : 272.29 g/mol
  • CAS Number : 857284-26-5

The biological activity of this compound is largely attributed to its structural components, particularly the thiazole ring and the trifluoromethyl group. Studies suggest that these groups enhance the compound's interaction with various biological targets, such as proteins involved in cancer pathways and inflammatory responses.

Antitumor Activity

Research has indicated that thiazole derivatives exhibit promising antitumor activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies highlight the importance of specific substitutions on the phenyl and thiazole rings for enhancing antitumor efficacy.

In a study evaluating several thiazole-containing compounds, it was found that modifications at the 4-position of the phenyl ring significantly increased cytotoxicity against human cancer cell lines, with IC50 values often lower than those of standard chemotherapeutics such as doxorubicin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives have demonstrated activity against various bacterial strains, with some studies reporting comparable efficacy to established antibiotics like norfloxacin . The presence of electron-donating groups on the aromatic rings appears to enhance antibacterial activity.

Inflammation Inhibition

Emerging evidence suggests that this compound may inhibit inflammatory pathways. Compounds featuring similar structural motifs have been shown to reduce the expression of pro-inflammatory markers such as iNOS and COX-2 in macrophage models . This indicates potential therapeutic applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 (µg/mL)Reference
AntitumorA431 (human carcinoma)1.98 ± 1.22
AntimicrobialStaphylococcus aureusComparable to norfloxacin
InflammationRAW 264.7 macrophagesSignificant reduction in iNOS and COX-2 expression

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(trifluoromethyl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as 2-(2-methyl-1,3-thiazol-4-yl)aniline. A common approach is coupling this intermediate with 2-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions. Pyridine or DMF is often used as a solvent to stabilize reactive intermediates and enhance acylation efficiency. For example, in analogous thiazole-benzamide syntheses, equimolar ratios of amine and acyl chloride in pyridine at 0–5°C yield 70–85% purity, with recrystallization (e.g., from methanol) improving purity to >95% .

Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are critical?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl resonance at δ ~120–125 ppm in ¹³C NMR) and FT-IR for amide C=O stretching (~1650–1680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (expected for C₁₈H₁₂F₃N₂OS: 369.06 g/mol). Single-crystal X-ray diffraction, as seen in analogous compounds, confirms the planar amide linkage and thiazole-phenyl dihedral angles (e.g., ~15–25°), critical for assessing conformational stability .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Begin with in vitro antimicrobial screening (e.g., MIC assays against Gram+/− bacteria and fungi) and cytotoxicity profiling (MTT assays on cancer cell lines like MCF-7 or HeLa). Thiazole-benzamide analogs exhibit IC₅₀ values in the 10–50 µM range, depending on substituent lipophilicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency against specific enzyme targets?

  • Methodological Answer :

  • Modification Sites :
PositionModificationImpact
Thiazole C2-methylReplace with bulkier groups (e.g., CF₃)Enhances steric hindrance, potentially improving target selectivity
Benzamide trifluoromethylSubstitute with electron-withdrawing groups (e.g., NO₂)May increase binding affinity to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase)
  • Computational Tools : Use molecular docking (AutoDock Vina) to predict interactions with targets like PFOR or tyrosine kinases. For example, trifluoromethyl groups in similar benzamides form hydrophobic contacts with active-site residues (e.g., Leu234 in PFOR) .

Q. How do conflicting solubility and stability data across studies impact formulation strategies?

  • Methodological Answer :

  • Contradictions : Some studies report high aqueous solubility (>1 mg/mL) due to the polar amide group, while others note instability in acidic media (pH <5).
  • Resolution : Perform pH-solubility profiling (USP buffer systems) and forced degradation studies (40°C/75% RH for 4 weeks). Use HPLC-PDA to identify degradation products (e.g., hydrolysis of the amide bond). Stabilization strategies include nanoemulsions or cyclodextrin encapsulation .

Q. What analytical techniques resolve discrepancies in crystallographic vs. solution-phase conformational data?

  • Methodological Answer :

  • Crystallography : Reveals a planar amide conformation stabilized by N–H···N hydrogen bonds (e.g., dimerization via N1–H1···N2 interactions) .
  • Solution Studies : Use NOESY NMR to detect through-space interactions between the thiazole methyl group and benzamide protons. Discrepancies often arise from solvent polarity (e.g., DMSO vs. crystal packing forces). MD simulations (AMBER) can model dynamic conformations .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show negligible effects?

  • Analysis : Variations in bacterial strains (e.g., S. aureus vs. E. coli) and assay conditions (e.g., nutrient broth vs. RPMI media) significantly impact results. For example, the trifluoromethyl group’s electronegativity may enhance Gram+ activity (thick peptidoglycan layer) but reduce Gram− penetration. Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

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